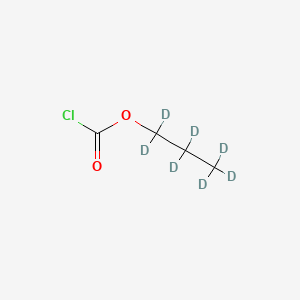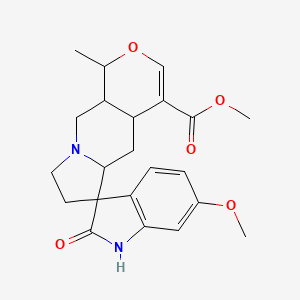
11-甲氧基uncarine C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methoxyuncarine C is an organic compound with the molecular formula C22H26N2O5 and a molecular weight of 398.5. It is an alkaloid isolated from the plant Uncaria rhynchophylla, which is known for its medicinal properties. This compound is of significant interest in the field of life sciences due to its potential biological activities and applications in scientific research .
科学研究应用
11-Methoxyuncarine C has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and other diseases.
Industry: Utilized in the development of new pharmaceuticals and other chemical products
作用机制
Target of Action
This compound is a useful organic compound for research related to life sciences .
Biochemical Pathways
It is known that this compound is an alkaloid isolated from Uncaria rhynchophylla , but the downstream effects of its action on biochemical pathways require further investigation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyuncarine C involves several steps, including the formation of the core structure and the introduction of functional groups. One common method involves the use of a microreactor for rapid synthesis. The microreactor technique facilitates efficient mixing of reagents and heat conduction, leading to faster reaction rates . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of 11-Methoxyuncarine C typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product. The use of advanced technologies, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 11-Methoxyuncarine C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
11-Methoxyuncarine C is structurally similar to other alkaloids, such as:
- Isomitraphylline (CAS#4963-01-3)
- Uncarine A (CAS#6899-73-6)
- Vineridine (CAS#3489-06-3)
- Caboxine A (CAS#53851-13-1)
- Isocarapanaubine (CAS#17391-09-2)
These compounds share similar core structures but differ in their functional groups and stereochemistry. The uniqueness of 11-Methoxyuncarine C lies in its specific functional groups and the resulting biological activities. For example, its methoxy group may contribute to its distinct pharmacological properties compared to other similar compounds .
属性
IUPAC Name |
methyl 6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKHGHLMEDVZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/new.no-structure.jpg)
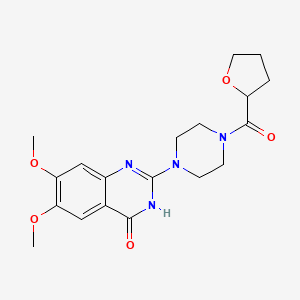
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
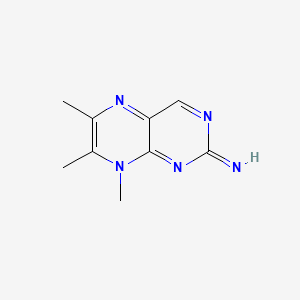
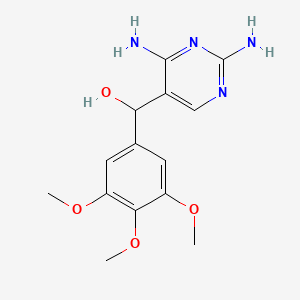
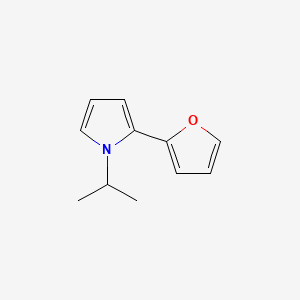
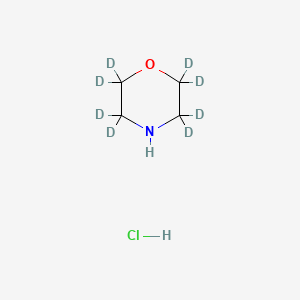
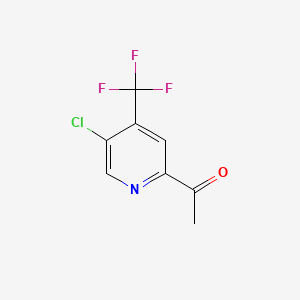
![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
